molecular formula C7H13N3 B11733288 ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11733288
M. Wt: 139.20 g/mol
InChI Key: XXLUXAMTIAKIFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C7H13N3/c1-3-8-6-7-4-5-9-10(7)2/h4-5,8H,3,6H2,1-2H3

InChI Key

XXLUXAMTIAKIFY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C

Origin of Product

United States

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